Fluoroatorvastatine

Vue d'ensemble

Description

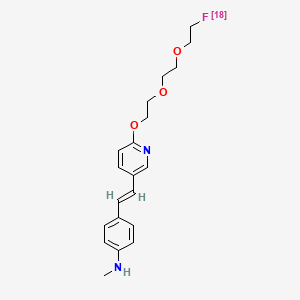

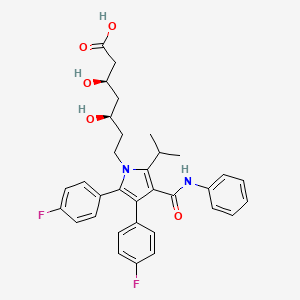

Difluoro Atorvastatin is a fluorinated derivative of atorvastatin, a widely prescribed statin medication used to lower cholesterol levels and prevent cardiovascular diseases. The addition of a fluorine atom enhances the compound’s metabolic stability and binding affinity, making it a valuable tool in both therapeutic and diagnostic applications .

Applications De Recherche Scientifique

Difluoro Atorvastatin has a wide range of scientific research applications:

Chemistry: Used as a molecular imaging tool to study statin-related mechanisms of action.

Biology: Helps in understanding the biodistribution and specific binding of statins in biological systems.

Medicine: Potentially useful in distinguishing between statin-resistant and non-resistant patients.

Industry: Employed in the development of advanced diagnostic tools and therapeutic agents

Mécanisme D'action

Target of Action

Fluoroatorvastatin, also known as Difluoro Atorvastatin, primarily targets the enzyme Hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the endogenous production of cholesterol . By inhibiting HMG-CoA reductase, Fluoroatorvastatin effectively reduces the synthesis of cholesterol, particularly low-density lipoprotein (LDL) cholesterol, often referred to as "bad cholesterol" .

Mode of Action

Fluoroatorvastatin acts as a competitive inhibitor of HMG-CoA reductase . It mimics the natural substrate of the enzyme, HMG-CoA, and competes for the active site of the enzyme . This prevents the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis . The inhibition of this pathway leads to a decrease in intracellular cholesterol levels, triggering an upregulation of LDL receptors on the cell surface. These receptors bind to circulating LDL cholesterol, leading to its removal from the bloodstream .

Biochemical Pathways

The primary biochemical pathway affected by Fluoroatorvastatin is the mevalonate pathway . This pathway is responsible for the synthesis of several key biomolecules, including cholesterol . By inhibiting HMG-CoA reductase, Fluoroatorvastatin disrupts this pathway, reducing the production of mevalonate and, consequently, cholesterol . This has downstream effects on lipid metabolism and transport, including a reduction in levels of LDL cholesterol .

Pharmacokinetics

They are primarily excreted in bile and undergo enterohepatic recirculation . The bioavailability of statins can be influenced by factors such as food intake, time of administration, and interactions with other drugs .

Result of Action

At the molecular level, Fluoroatorvastatin’s inhibition of HMG-CoA reductase leads to a decrease in intracellular cholesterol levels . At the cellular level, this results in an upregulation of LDL receptors on the cell surface, leading to increased uptake and clearance of LDL cholesterol from the bloodstream . This can lead to a significant reduction in circulating LDL cholesterol levels, a key risk factor for cardiovascular disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fluoroatorvastatin. For instance, certain types of viruses have the potency to mutate known DNA sequences, which could potentially influence disease prevalence and progression . Furthermore, the efficacy of Fluoroatorvastatin can be influenced by factors such as diet, lifestyle, and the presence of other health conditions

Analyse Biochimique

Biochemical Properties

Fluoroatorvastatin, like other statins, inhibits the conversion of HMG-CoA to mevalonic acid, a key step in the cholesterol biosynthesis pathway . This inhibition occurs through the competitive binding of Fluoroatorvastatin to the enzyme HMG-CoA reductase . The interaction between Fluoroatorvastatin and HMG-CoA reductase has been confirmed through blocking assays using rat liver sections .

Cellular Effects

Fluoroatorvastatin has been shown to cross the hepatic cell membrane to the cytosolic and microsomal fractions where HMG-CoA reductase is highly expressed . This suggests that Fluoroatorvastatin can influence cell function by reducing the production of cholesterol, which is a crucial component of cell membranes and a precursor for the synthesis of steroid hormones .

Molecular Mechanism

The molecular mechanism of Fluoroatorvastatin involves its binding to HMG-CoA reductase, inhibiting the conversion of HMG-CoA to mevalonic acid . This inhibition disrupts the cholesterol biosynthesis pathway, leading to a reduction in the cellular production of cholesterol .

Dosage Effects in Animal Models

The dosage effects of Fluoroatorvastatin in animal models have not been extensively studied. Studies on statins suggest that their beneficial effects are dose-dependent .

Metabolic Pathways

Fluoroatorvastatin, like other statins, is involved in the cholesterol biosynthesis pathway. It inhibits the conversion of HMG-CoA to mevalonic acid, disrupting the production of cholesterol and several intermediates of the mevalonate pathway .

Transport and Distribution

Fluoroatorvastatin has been shown to cross the hepatic cell membrane to the cytosolic and microsomal fractions where HMG-CoA reductase is highly expressed . This suggests that Fluoroatorvastatin can be transported and distributed within cells and tissues.

Subcellular Localization

The subcellular localization of Fluoroatorvastatin is likely to be in the cytosolic and microsomal fractions of hepatic cells, where HMG-CoA reductase is known to be highly expressed . This localization allows Fluoroatorvastatin to effectively inhibit the enzyme and disrupt cholesterol synthesis.

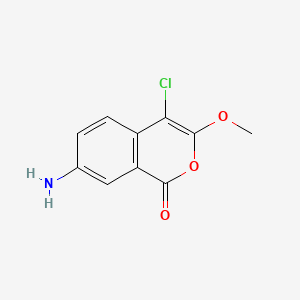

Méthodes De Préparation

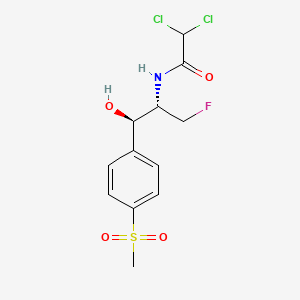

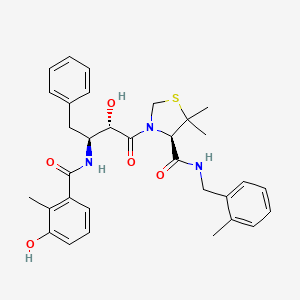

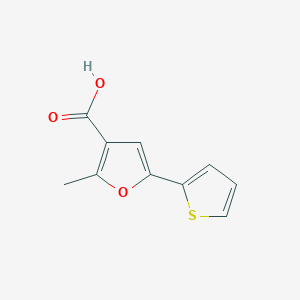

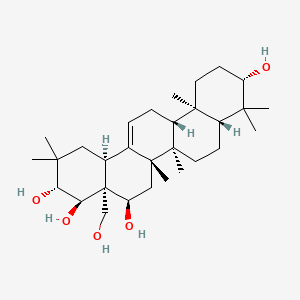

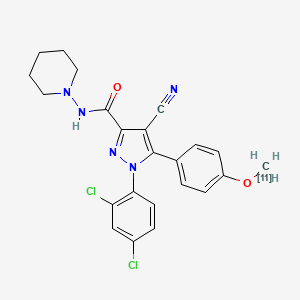

Synthetic Routes and Reaction Conditions: Difluoro Atorvastatin is synthesized via a ruthenium-mediated late-stage fluorination process. The synthesis begins with the preparation of a defluoro-hydroxy precursor through Paal-Knorr pyrrole synthesis. This precursor is then coordinated to a ruthenium complex, which facilitates the fluorination step. The overall yield of this process is approximately 10% .

Industrial Production Methods: The industrial production of fluoroatorvastatin involves the optimization and automation of the labeling procedure to yield an injectable solution. This process ensures high molar activity and stability of the compound, making it suitable for clinical applications .

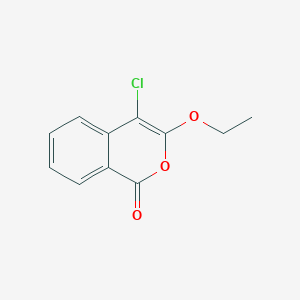

Analyse Des Réactions Chimiques

Types of Reactions: Difluoro Atorvastatin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxo-products.

Reduction: Reduction reactions can convert fluoroatorvastatin into its corresponding alcohol derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and potassium cyanide.

Major Products:

Oxidation: Formation of oxo-products and carboxylic acids.

Reduction: Alcohol derivatives and secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Atorvastatin: The parent compound, widely used for lowering cholesterol.

Fluvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.

Rosuvastatin: Known for its high potency and long half-life.

Uniqueness: Difluoro Atorvastatin’s unique feature is the incorporation of a fluorine atom, which enhances its metabolic stability and binding affinity. This makes it particularly useful in molecular imaging and diagnostic applications, setting it apart from other statins .

Propriétés

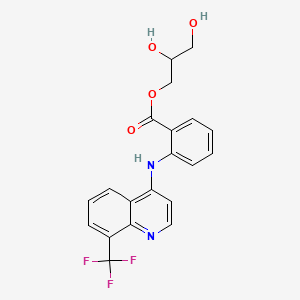

Numéro CAS |

693794-20-6 |

|---|---|

Formule moléculaire |

C33H33CaF2N2O5+ |

Poids moléculaire |

615.7 g/mol |

Nom IUPAC |

calcium;(3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C33H34F2N2O5.Ca/c1-20(2)31-30(33(42)36-25-6-4-3-5-7-25)29(21-8-12-23(34)13-9-21)32(22-10-14-24(35)15-11-22)37(31)17-16-26(38)18-27(39)19-28(40)41;/h3-15,20,26-27,38-39H,16-19H2,1-2H3,(H,36,42)(H,40,41);/q;+2/p-1/t26-,27-;/m1./s1 |

Clé InChI |

BWZBINZLUPJFAN-CNZCJKERSA-M |

SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4 |

SMILES isomérique |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.[Ca+2] |

SMILES canonique |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.[Ca+2] |

Apparence |

Solid powder |

Key on ui other cas no. |

693794-20-6 |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Atorvastatin calcium trihydrate impurity C, Fluoroatorvastatin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-4-[(2R,13R)-13-[(5S)-5-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]oxolan-2-yl]-2,13-dihydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1672835.png)

![(7R,10R,11R,12Z,17Z,19Z,21S,23R)-23-fluoro-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14-trione](/img/structure/B1672841.png)